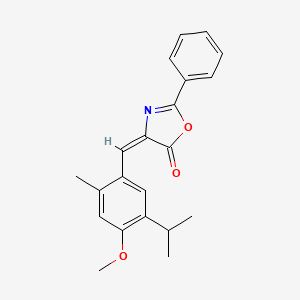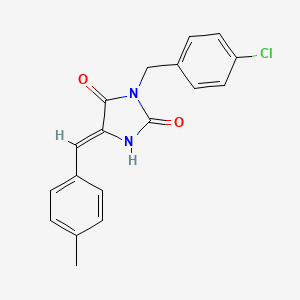![molecular formula C24H25N3O3 B5570559 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a key target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
Applications De Recherche Scientifique
Alzheimer's Disease Research
A study by Hussain et al. (2016) synthesized a series of benzamides, including 4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, as potential therapeutic agents for Alzheimer’s disease. These compounds showed inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer’s disease treatment.
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) and Sugimoto et al. (1992) in their respective studies here and here reported the synthesis of benzamide derivatives with anti-acetylcholinesterase activity. These compounds were evaluated for potential therapeutic applications in disorders like Alzheimer's.
Butyrylcholinesterase Inhibitors
Abbasi et al. (2020) here synthesized benzamide derivatives including this compound and evaluated them as inhibitors of butyrylcholinesterase, an enzyme associated with neurodegenerative diseases.
Antipsychotic Agents
Norman et al. (1996) here investigated substituted benzamides as potential atypical antipsychotic agents. Their study highlighted the role of benzamide derivatives in the development of new antipsychotic medications.
Antimicrobial Properties
Limban et al. (2011) here reported on the synthesis of benzamide derivatives and their antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains.
Analgesic Activities
Manoury et al. (1979) here conducted a study on benzamide derivatives, including their synthesis and evaluation for analgesic and anti-inflammatory properties.
Dopamine D(3) Receptor Ligands
Leopoldo et al. (2002) here explored benzamide derivatives as dopamine D(3) receptor ligands, contributing to the development of drugs targeting the dopaminergic system.
Antidepressant Metabolism
Hvenegaard et al. (2012) here investigated the metabolism of a novel antidepressant, involving the study of benzamide derivatives in the context of drug metabolism and disposition.
Anticancer Evaluation
Ravinaik et al. (2021) here designed and synthesized benzamide derivatives for evaluation against cancer cell lines, indicating the potential use of these compounds in cancer therapy.
Influenza Virus Activity
Hebishy et al. (2020) here synthesized novel benzamide-based compounds and tested their anti-influenza virus activities, contributing to antiviral drug research.
Propriétés
IUPAC Name |
4-ethyl-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-18-5-7-19(8-6-18)23(28)25-20-9-11-21(12-10-20)26-13-15-27(16-14-26)24(29)22-4-3-17-30-22/h3-12,17H,2,13-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFUBBNSNFURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)



![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)